molecular formula ¹³C₆H₄BrI B1144398 1-Bromo-4-iodobenzene-13C6 CAS No. 1261170-84-6

1-Bromo-4-iodobenzene-13C6

Cat. No. B1144398
CAS RN: 1261170-84-6
M. Wt: 288.86
InChI Key:
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Description

1-Bromo-4-iodobenzene-13C6 (1-BIB-13C6) is an organoiodine compound that has been used in a variety of scientific applications, including organic synthesis, biochemical research, and drug development. 1-BIB-13C6 is a stable, non-toxic, and relatively inexpensive compound. It is also a versatile molecule, with a wide range of potential applications.

Scientific Research Applications

Halogenated Compounds in Environmental Studies

Research on novel brominated flame retardants (NBFRs) highlights the environmental presence and potential risks of such compounds, emphasizing the need for comprehensive studies on their occurrence, environmental fate, and toxicity. Given the structural relevance, studies on 1-Bromo-4-iodobenzene-13C6 could similarly contribute to understanding the environmental impact and behavior of halogenated organic compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Synthesis and Application in Chemical Manufacturing

The synthesis of halogenated biphenyls, which are key intermediates for manufacturing various pharmaceuticals and industrial chemicals, demonstrates the critical role of halogenated aromatics in chemical synthesis. Insights into the synthesis methodologies of such compounds underline the potential utility and application areas of this compound in creating valuable chemical intermediates (Qiu et al., 2009).

Advanced Materials and Chemical Sensors

The development of cocrystals and advanced materials utilizing halogen...halogen interactions showcases the applicability of structurally specific halogenated compounds in designing new materials. This area of research might benefit from the unique properties of this compound, leveraging its halogen atoms for specific interactions and material characteristics (Tothadi, Joseph, & Desiraju, 2013).

Environmental Remediation

Studies on natural adsorbents for the removal of iodine species from aqueous environments indicate the broader relevance of research on halogenated compounds, including iodinated and brominated ones, in environmental remediation technologies. This suggests potential research pathways for evaluating the adsorption capabilities and environmental interactions of compounds like this compound (Phanthuwongpakdee, Babel, & Kaneko, 2020).

Mechanism of Action

Target of Action

1-Bromo-4-iodobenzene-13C6 is a derivative of benzene, a six-membered ring of carbon atoms with alternating double bonds . The compound contains two halogens, bromine and iodine, which are both highly reactive . The primary targets of this compound are organic molecules that can undergo coupling reactions with the bromine and iodine atoms .

Mode of Action

The iodine end of this compound is more reactive than the bromine end in the Sonogashira coupling . This allows the iodine end to be selectively coupled to a terminal acetylene while leaving the bromine end unreacted . This selective coupling is achieved by running the reaction at room temperature .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the Sonogashira coupling . This reaction is a cross-coupling process used to synthesize conjugated enynes (compounds containing a triple bond and a double bond) from iodobenzene and terminal alkynes .

Pharmacokinetics

As a stable isotope-labeled compound, this compound is often used as a tracer for quantitation during the drug development process . The incorporation of stable heavy isotopes of carbon into drug molecules can affect their pharmacokinetic and metabolic profiles .

Result of Action

The result of the action of this compound is the formation of new organic compounds through coupling reactions . For example, two equivalents of this compound can couple to trimethylsilylacetylene in a room temperature symmetrical Sonogashira coupling to form bis(4-bromophenyl)acetylene .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . The selective coupling of the iodine end is achieved by running the reaction at room temperature . Additionally, the presence of a terminal acetylene is necessary for the Sonogashira coupling to occur .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid contact with skin and eyes .

Future Directions

Since aryl iodides are more reactive than aryl bromides in the Sonogashira coupling, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature . This property can be utilized in future research and applications.

properties

IUPAC Name

1-bromo-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCUXODGPMAHRL-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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